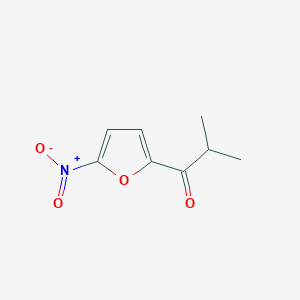
Mesityloxide
Overview
Description
Mesityloxide, also known as Mesityl oxide, is a α,β-unsaturated ketone with the formula CH3C(O)CH=C(CH3)2 . This compound is a colorless, volatile liquid with a honey-like odor .
Synthesis Analysis
Mesityloxide is prepared by the aldol condensation of acetone to give diacetone alcohol, which readily dehydrates to give this compound . The crude diacetone alcohol is placed in a flask together with a small amount of iodine and distilled steadily . The pure mesityl oxide distils between 126° and 130° . Another method involves using pseudo-boehmite and barium nitrate aqueous solution to obtain a catalyst for the synthesis .Molecular Structure Analysis
The molecular formula of Mesityloxide is C6H10O . Its average mass is 98.143 Da and its monoisotopic mass is 98.073166 Da .Chemical Reactions Analysis
The transformation of acetone into mesitylene, a reaction that involves Mesityloxide, is a very attractive reaction to prepare renewable fuels and chemicals . This reaction has been studied over both base and acid catalysts . The observed synergistic effects enhance the mesitylene productivity by more than 57% to the most active catalyst .Physical And Chemical Properties Analysis
Mesityloxide is an oily, colorless to light-yellow liquid . It has a boiling point of 266°F and a freezing point of -52°F . It is soluble in most organic solvents and has a vapor pressure of 9 mmHg at 20°C .Scientific Research Applications
Selective Hydrogenation
- Mesityloxide can be selectively hydrogenated to methylisobutylketone using the catalyst system RhCl(PPh3)3 + H2O2, achieving high turnover numbers over 100,000 and prolonged catalyst activity for more than 500 hours (Strohmeier & Hitzel, 1975).
Role in Biological Systems
- Anabaena cylindrica, a type of algae, excretes mesityloxide among other volatile products. The formation of mesityloxide is strictly light-dependent and ceases in the dark, indicating its potential link to photosynthesis (Jüttner, Leonhardt & Möhren, 1983).
Terpene Synthesis
- Mesityloxide has been utilized in the synthesis of terpenes. Its treatment with basic condensing agents leads to the formation of various isoxylitones and isophorone, which are important in terpene chemistry (Ueda, Takeo, Tsai & Tatsumi, 1966).
Catalytic Activity
- When fixed on a glass wall of a reaction vessel, mesityloxide can be hydrogenated without solvent at 50°C using heterogenized RhCI(PPh3)3, showcasing its potential in solvent-free chemical processes (Strohmeier & Hitzel, 1976).
Chemical Reactions
- Mesityloxide reacts with monosubstituted guanidines to yield various pyrimidines, showcasing its utility in complex organic synthesis (Wendelin, Schermanz, Fuchsgruber & Harler, 1980).
Environmental and Analytical Applications
- Mesityloxide has been used in solvent extraction studies for transition metals, indicating its utility in environmental and analytical chemistry. For instance, it has proven effective in the clean-cut separation of ions like Th, Zr, U, Pd, Pt, V, Cr, Mo, W, Re, Fe, Au, and Ga (Shinde, 1972).
Mechanism of Action
Safety and Hazards
Inhalation of Mesityloxide causes irritation of the nose and throat, headache, dizziness, and difficult breathing . Contact with liquid or concentrated vapor causes severe eye irritation . The liquid irritates the skin and ingestion causes irritation of the mouth and stomach . It is recommended to use respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation .
properties
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXIZRZFGJZWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494589 | |
| Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64826-30-8 | |
| Record name | 1,1'-Oxybis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B3055379.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055384.png)
![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)

![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)


